![molecular formula C15H9F5O B1327954 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898778-66-0](/img/structure/B1327954.png)
1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, also known as 3,5-difluoro-3,4,5-trifluorophenylpropane-1-one, is a synthetic compound that has recently become of great interest to scientists due to its potential applications in various fields. This compound has two important properties, namely its high fluorine content and its low reactivity, that make it a useful tool for research.
Wissenschaftliche Forschungsanwendungen
Catalyst Development for Polymer Materials : Nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include compounds related to 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, have been synthesized and tested as catalysts in propene/CO copolymerization. These catalysts are efficient for creating flexible polyketone materials of ultrahigh molecular weight (Meier et al., 2003).
Lipase-Mediated Kinetic Resolution : The compound has been utilized in lipase-mediated kinetic resolution processes, leading to the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, which further demonstrates its potential in stereoselective organic synthesis (Shimizu et al., 1996).
Synthesis of Novel Propanol Derivatives : Research has been conducted on the synthesis of new propanol derivatives analogous to fluconazole, highlighting the compound's relevance in the development of novel pharmaceutical agents (Heravi & Motamedi, 2004).
Tautomeric Preferences in Quinolinylidene Propanones : The compound has been involved in the study of novel (1H-quinolin-2-ylidene)propan-2-ones, exploring its tautomeric preferences and reactivity, which is significant in the field of medicinal chemistry (Loghmani-Khouzani et al., 2006).
Sharpless Asymmetric Epoxidation Method : The compound has been synthesized using the Sharpless asymmetric epoxidation method, illustrating its application in creating enantiomerically enriched compounds, which is crucial for pharmaceutical applications (Anil et al., 2019).
Novel Synthesis from D-Mannitol : A novel synthesis route from D-mannitol to create derivatives of the compound has been developed, showcasing its versatility in organic synthesis (Aktaş et al., 2015).
Miscibility Studies with Water : The compound's derivatives have been studied for their miscibility with water, which is key in understanding the physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).
Anticancer Agent Synthesis : It has been used in the synthesis of compounds with potential anticancer activity, indicating its importance in the development of new therapeutic agents (Yamali et al., 2017).
Synthesis of Fluorinated Alcohols : The compound has been used in the synthesis of fluorinated alcohols, which are important in various chemical industries (Funabiki et al., 1998).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXMYTVWZZKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645036 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-66-0 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.